Home > Products > Screening Compounds P60469 > Abemaciclib metabolite M20-d8
Abemaciclib metabolite M20-d8 -

Abemaciclib metabolite M20-d8

Catalog Number: EVT-12553118
CAS Number:
Molecular Formula: C27H32F2N8O
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abemaciclib metabolite M20-d8 is a stable isotope-labeled version of the hydroxy derivative of abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6. This compound is primarily utilized in pharmacokinetic studies to improve the understanding of drug metabolism and therapeutic monitoring. Abemaciclib itself is extensively metabolized by the liver enzyme cytochrome P450 3A4, leading to various metabolites, including M20, which plays a significant role in its pharmacological activity and efficacy against certain cancers, particularly breast cancer .

Source

Abemaciclib metabolite M20-d8 is synthesized from abemaciclib through metabolic processes in the liver. The compound can be obtained from chemical suppliers that provide stable isotopically labeled standards for research purposes. For instance, D8-abemaciclib, which serves as an internal standard in analytical methods, is sourced from companies like Clearsynth and MedChemExpress .

Classification

Abemaciclib metabolite M20-d8 belongs to the class of organic compounds known as benzimidazoles. It is categorized as an antineoplastic agent and a cyclin-dependent kinase inhibitor. The compound's classification underlines its role in cancer therapy, particularly in inhibiting cell cycle progression by targeting cyclin-dependent kinases .

Synthesis Analysis

Methods

The synthesis of abemaciclib metabolite M20-d8 can be achieved through several chemical transformations. The primary method involves the metabolic conversion of abemaciclib via cytochrome P450 enzymes, particularly CYP3A4. This process generates various metabolites, with M20 being one of the significant hydroxy derivatives formed alongside others such as M2 and M18 .

Technical Details

  1. Starting Material: Abemaciclib (C27H32F2N8).
  2. Enzyme Involvement: CYP3A4 catalyzes the hydroxylation process.
  3. Reaction Conditions: The reaction typically occurs in the liver under physiological conditions.
  4. Yield: The yield of M20 as a metabolite is influenced by several factors including dosage and individual metabolic rates.
Molecular Structure Analysis

Structure

The molecular structure of abemaciclib metabolite M20-d8 features a hydroxyl group substituted on the parent compound's structure. The IUPAC name for M20-d8 indicates its specific arrangement and isotopic labeling:

  • IUPAC Name: Hydroxy-N-desethylabemaciclib-D8.
  • Molecular Formula: C27H24D8F2N8O (where D represents deuterium).
  • Molar Mass: Approximately 514.7 g/mol.

Data

  • CAS Number: 1231929-97-7.
  • PubChem CID: 46220502.
  • Chemical Structure Representation: The compound can be visualized using SMILES notation, which provides a textual representation of its molecular structure .
Chemical Reactions Analysis

Reactions

Abemaciclib metabolite M20-d8 undergoes various chemical reactions primarily during its formation and metabolism:

  1. Hydroxylation Reaction: Catalyzed by CYP3A4, converting abemaciclib into its hydroxy derivative.
  2. Phase I Metabolism: Involves oxidation reactions that modify the chemical structure to enhance solubility and facilitate excretion.

Technical Details

  • The formation of M20 from abemaciclib involves adding an -OH group to the aromatic ring structure.
  • The reaction conditions are optimized for enzyme activity, including pH and temperature settings conducive to hepatic metabolism.
Mechanism of Action

Process

Abemaciclib metabolite M20-d8 exerts its pharmacological effects through the inhibition of cyclin-dependent kinases 4 and 6, similar to its parent compound:

  1. Inhibition of Cyclin-Dependent Kinases: By binding to these enzymes, it prevents phosphorylation of retinoblastoma protein, blocking cell cycle progression from G1 to S phase.
  2. Induction of Apoptosis: This inhibition leads to cellular stress responses and ultimately apoptosis in cancer cells.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Relevant Data or Analyses

The stability and solubility characteristics are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Abemaciclib metabolite M20-d8 has several important applications in scientific research:

  1. Pharmacokinetics Studies: Used to understand the metabolism and bioavailability of abemaciclib in clinical settings.
  2. Therapeutic Drug Monitoring: Essential for assessing drug levels and optimizing therapeutic regimens in patients undergoing treatment for cancers such as breast cancer.
  3. Research on Drug Interactions: Helps evaluate how different drugs may affect the metabolism and efficacy of abemaciclib.

Properties

Product Name

Abemaciclib metabolite M20-d8

IUPAC Name

[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol

Molecular Formula

C27H32F2N8O

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34)/i7D2,8D2,9D2,10D2

InChI Key

KUJBDJBMXOTNIT-UFBJYANTSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.